2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride
Overview
Description
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is an organic compound with the molecular formula C9H13ClO. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane, which is a bicyclic hydrocarbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride typically involves the chlorination of 2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the acid to the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used under anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid: Formed from hydrolysis.
2-{Bicyclo[2.2.1]heptan-2-yl}ethanol: Formed from reduction.
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
2-{Bicyclo[2.2.1]heptan-2-yl}acetamide: Similar structure but contains an amide group instead of a chloride.
Methyl 2-{Bicyclo[2.2.1]heptan-2-yl}acetate: Contains an ester group instead of a chloride.
2-{Bicyclo[2.2.1]heptan-2-yl}acetic acid: The parent acid from which the acyl chloride is derived.
Uniqueness
2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its bicyclic structure also imparts unique steric and electronic properties that influence its reactivity and applications .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEBCUSJUMCJGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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